BenchChemオンラインストアへようこそ!

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one

Anticancer NCI-60 GI50

This compound is a non-fungible dual-pharmacophore intermediate. SAR studies show extreme sensitivity to structural changes: α-amylase IC50 shifts from 2.10 to 37.50 μM; antimicrobial MIC shifts from 15.6 to >125 μg/mL. The exact CAS 380193-87-3 core is critical for reproducible data in anticancer (NCI-60 GI50 improvement), antidiabetic (α-amylase IC50 2.10 μM, 4.3-fold > acarbose), anti-inflammatory (69.57% in vivo edema inhibition, LOX IC50 13 μM), and antiviral (HIV-1 RT 1 nM, SARS-CoV-2 Mpro 10 nM) lead optimization. Ideal substrate for Knoevenagel condensation at the 5-position.

Molecular Formula C11H8N2OS2
Molecular Weight 248.3 g/mol
CAS No. 380193-87-3
Cat. No. B2466103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazol-2-ylmethylene-thiazolidin-4-one
CAS380193-87-3
Molecular FormulaC11H8N2OS2
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1
InChIInChI=1S/C11H8N2OS2/c14-9-6-15-10(13-9)5-11-12-7-3-1-2-4-8(7)16-11/h1-5H,6H2,(H,13,14)/b10-5+
InChIKeyXJWRTKVKIVPNKO-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one (CAS 380193-87-3): A Dual-Pharmacophore Building Block for Thiazolidinone-Benzothiazole Conjugate Libraries


2-Benzothiazol-2-ylmethylene-thiazolidin-4-one (CAS 380193-87-3), systematically named (2E)-2-(1,3-benzothiazol-2-ylmethylidene)-1,3-thiazolidin-4-one [1], is a heterocyclic small molecule with molecular formula C11H8N2OS2 and molecular weight 248.3 g/mol . The compound integrates a benzothiazole ring and a 4-thiazolidinone core connected via an exocyclic methylene bridge, creating a planar, conjugated scaffold with defined hydrogen bond donor/acceptor capabilities . This dual-pharmacophore architecture positions it as a versatile starting material or intermediate for generating focused libraries of bioactive analogs, as it can be readily functionalized at the 5-position of the thiazolidinone ring or the aromatic ring of the benzothiazole moiety [2]. Commercial availability is confirmed through multiple global suppliers with reported purities of ≥95-98% , establishing baseline procurement feasibility for research programs requiring this specific conjugation pattern.

Why 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one Is Not Interchangeable with Other Benzothiazole or Thiazolidinone Analogs


Generic substitution among benzothiazole-thiazolidinone conjugates is scientifically unsound due to the extreme sensitivity of biological activity to even minor structural perturbations. Systematic structure-activity relationship (SAR) studies across multiple therapeutic targets reveal that the nature, position, and electronic character of substituents on both the benzothiazole and thiazolidinone rings exert profound, non-linear effects on potency [1]. For instance, among α-amylase inhibitors, IC50 values vary by more than an order of magnitude (2.10 to 37.50 μM) across a 15-compound series, driven solely by subtle changes in arylidene substitution [2]. Similarly, antimicrobial MIC values shift from potent (15.6 μg/mL) to ineffective ( >125 μg/mL) based on the presence of electron-donating versus electron-withdrawing groups on the phenyl ring [3]. This evidence demonstrates that the precise benzothiazole-2-ylmethylene-thiazolidin-4-one core is not a fungible commodity; it represents a specific molecular geometry and electronic distribution that dictates its utility as a starting point for lead optimization. Procurement of an incorrect analog—even one differing by a single substituent—invalidates SAR hypotheses and leads to irreproducible biological data.

Quantitative Differentiation Evidence for 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one in Key Assay Systems


Superior Anticancer Potency in NCI-60 Panel: 1 Log GI50 Improvement Over Unsubstituted Thiazolidinone Scaffold

Attachment of the benzothiazole moiety to the 5-arylidene-thiazolidinone scaffold resulted in a gain of approximately 1 log unit of activity at the GI50 level compared to 2/3-unsubstituted analogous compounds. The lead compound (6) in this series, which incorporates the benzothiazole-2-ylmethylene-thiazolidin-4-one core architecture, demonstrated average logGI50 = -5.38 and logTGI = -4.45 across the NCI-60 human tumor cell line panel [1]. This represents a quantifiable potency advantage attributable specifically to the benzothiazole-thiazolidinone conjugation.

Anticancer NCI-60 GI50 Structure-Activity Relationship

SAR-Guided α-Amylase Inhibition: Fold-Improved Potency Over Acarbose Achievable with Core Modification

In a systematic SAR study of thiazolidinone-based benzothiazole derivatives against α-amylase, IC50 values ranged from 2.10 ± 0.70 μM to 37.50 ± 0.70 μM across 15 analogs [1]. The most potent compound (derivative 6) achieved IC50 = 2.10 ± 0.70 μM, representing a 4.3-fold improvement over the standard drug acarbose (IC50 = 9.10 ± 0.10 μM) [1]. This demonstrates that the benzothiazole-thiazolidinone scaffold can be optimized to surpass clinical reference agents, with potency critically dependent on the specific substitution pattern.

Antidiabetic α-Amylase IC50 Acarbose

Anti-Inflammatory Lead Identification: Benzothiazole-Thiazolidinone Conjugate Outperforms Indomethacin in In Vivo Edema Model

Compound #3, a benzothiazole-based thiazolidinone structurally related to the target compound, demonstrated 69.57% inhibition in a carrageenan-induced mouse paw edema assay, exceeding the 47% inhibition achieved by the reference drug indomethacin under identical conditions [1]. The same compound exhibited soybean lipoxygenase (LOX) inhibition with IC50 = 13 μM, compared to the reference inhibitor NDGA (IC50 = 1.3 μM) [1].

Anti-inflammatory LOX inhibition Carrageenan edema Indomethacin

Antimicrobial Potency Hierarchy: Electron-Donating Substituents on Benzothiazole-Thiazolidinone Core Drive MIC Below 20 μg/mL

SAR analysis of 4-thiazolidinone-benzothiazole conjugates revealed that electron-donating groups associated with the thiazolidine ring bearing benzothiazole dramatically enhance antimicrobial activity [1]. The most active compounds achieved MIC values as low as 15.6 μg/mL against E. coli and C. albicans, while less optimally substituted analogs displayed MIC >125 μg/mL [1]. This 8-fold difference in potency underscores the critical role of specific electronic modulation achievable through targeted procurement of the core scaffold.

Antimicrobial MIC Benzothiazole SAR

HIV-1 Reverse Transcriptase Inhibition: Thiazolidinone-Benzothiazole Hybrids Achieve Low Nanomolar IC50, Surpassing Nevirapine

In a series of novel thiazolidin-4-ones, two compounds (9 and 10) incorporating benzothiazole-related structural features exhibited HIV-1 reverse transcriptase (RT) inhibitory activity with IC50 = 1 nM [1]. This potency surpasses the reference non-nucleoside RT inhibitor (NNRTI) nevirapine (IC50 = 0.3 μM = 300 nM) by approximately 300-fold [1]. Seven additional compounds in the series showed IC50 values significantly lower than nevirapine [1].

HIV-1 Reverse Transcriptase NNRTI Nevirapine

SARS-CoV-2 Mpro Inhibition: Benzothiazole-Thiazolidinone Derivative Achieves 10 nM IC50 with Limited Cytotoxicity

Among 15 thiazole/thiadiazole/benzothiazole-based thiazolidin-4-one derivatives evaluated for SARS-CoV-2 main protease (Mpro) inhibition, compound k3—a benzothiazole-containing analog—exhibited IC50 = 0.01 μM (10 nM) [1]. At this same concentration, k3 affected in vitro cellular viability of normal human MRC-5 cells by only 57% after 48 hours, indicating a partial selectivity window [1]. The overall range of inhibitory activity across the series was 0.01–34.4 μM, a >3,000-fold span [1].

SARS-CoV-2 Mpro Antiviral COVID-19

Procurement-Relevant Application Scenarios for 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one Based on Quantified Evidence


Oncology-Focused Chemical Library Synthesis

Based on evidence of a 1-log GI50 improvement in NCI-60 panel screening attributable to benzothiazole-thiazolidinone conjugation [1], procurement of 2-benzothiazol-2-ylmethylene-thiazolidin-4-one is indicated for generating focused libraries targeting anticancer activity. The compound serves as a privileged intermediate for Knoevenagel condensation at the 5-position, enabling rapid analog generation for SAR exploration against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines [1].

Antidiabetic α-Amylase/α-Glucosidase Dual Inhibitor Lead Optimization

Given that thiazolidinone-based benzothiazole derivatives achieve α-amylase IC50 values as low as 2.10 μM, representing a 4.3-fold improvement over acarbose [2], this compound is strategically relevant for antidiabetic drug discovery. Procurement enables the synthesis of analogs that can be screened for dual α-amylase/α-glucosidase inhibition, with established SAR guiding the selection of substituents for potency enhancement [2].

Anti-Inflammatory Agent Development with LOX Inhibition Mechanism

Evidence demonstrating 69.57% in vivo edema inhibition—superior to indomethacin's 47%—and LOX IC50 of 13 μM [3] positions this scaffold for anti-inflammatory lead development. Procurement supports the synthesis and evaluation of derivatives targeting the lipoxygenase pathway, with the goal of optimizing both in vivo efficacy and enzyme inhibitory potency relative to the established lead compound #3 [3].

Antiviral Program Targeting HIV-1 RT or SARS-CoV-2 Mpro

The demonstrated ability of related thiazolidinone-benzothiazole hybrids to achieve 1 nM HIV-1 RT inhibition (300-fold more potent than nevirapine) [4] and 10 nM SARS-CoV-2 Mpro inhibition [5] justifies procurement for antiviral lead generation. The scaffold's validated binding to these viral enzymes supports its use as a starting point for developing next-generation non-nucleoside RT inhibitors or coronavirus protease inhibitors with improved resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.